molecular formula C18H18N2 B14611335 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- CAS No. 59900-20-8

1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)-

Cat. No.: B14611335
CAS No.: 59900-20-8
M. Wt: 262.3 g/mol
InChI Key: QNTPTZFLNGZNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be achieved through various synthetic routes. Common methods include:

Industrial production methods often involve the use of multi-component reactions, which provide high yields and regioselectivity. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Chemical Reactions Analysis

1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, the presence of catalysts, and the use of polar solvents. Major products formed from these reactions include disubstituted and trisubstituted imidazoles .

Comparison with Similar Compounds

1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

59900-20-8

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

5-benzyl-4-ethyl-2-phenyl-1H-imidazole

InChI

InChI=1S/C18H18N2/c1-2-16-17(13-14-9-5-3-6-10-14)20-18(19-16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20)

InChI Key

QNTPTZFLNGZNMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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